Cipralisant Cipralisant GT-2331, also known as Cipralisant, is a protean and H3 Antagonist with a 4-substituted imidazole.
Brand Name: Vulcanchem
CAS No.: 213027-19-1
VCID: VC0529550
InChI: InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m1/s1
SMILES: CC(C)(C)CCC#CC1CC1C2=CN=CN2
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

Cipralisant

CAS No.: 213027-19-1

Cat. No.: VC0529550

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cipralisant - 213027-19-1

Specification

CAS No. 213027-19-1
Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name 5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole
Standard InChI InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m1/s1
Standard InChI Key CVKJAXCQPFOAIN-VXGBXAGGSA-N
Isomeric SMILES CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2
SMILES CC(C)(C)CCC#CC1CC1C2=CN=CN2
Canonical SMILES CC(C)(C)CCC#CC1CC1C2=CN=CN2
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Physicochemical Properties

PropertyValue
Molecular FormulaC14H20N2
Average Mass216.328 g/mol
Monoisotopic Mass216.162649 Da
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors1 (imidazole NH)
Hydrogen Bond Acceptors2 (imidazole N atoms)
Rotatable Bonds4

These properties suggest moderate lipophilicity, enabling blood-brain barrier penetration—a critical feature for central nervous system (CNS) targets . The imidazole ring's pKa (~6.5) allows partial protonation at physiological pH, facilitating interactions with the receptor's histamine-binding site .

Pharmacological Profile

H3 Receptor Interactions

Cipralisant exhibits a dual pharmacological profile at H3 receptors, displaying:

  • Antagonist activity in vivo (Ki = 0.47 nM at rat H3R)

  • Agonist activity in vitro (pKi = 9.9)

This functional selectivity arises from differential coupling to G protein subtypes. In guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assays, cipralisant acts as a partial agonist (60% efficacy relative to (R)-α-methylhistamine), while in cAMP accumulation assays, it demonstrates full agonism . The divergence stems from preferential coupling to Gαi/o proteins in cAMP pathways versus weak interaction with Gαq/11 in calcium mobilization assays .

Signaling Pathway Modulation

PathwayEffectEfficacy (%)
cAMP inhibitionFull agonist100
[35S]GTPγS bindingPartial agonist60
Calcium mobilizationWeak partial agonist<20

These pathway-specific effects enable cipralisant to modulate neurotransmitter release differentially. In rat cortical synaptosomes, cipralisant (100 nM) increases acetylcholine release by 180% through H3 autoreceptor blockade, while simultaneously enhancing histamine release via heteroreceptor antagonism .

Therapeutic Applications

Attention-Deficit Hyperactivity Disorder

Preclinical studies in SHR (spontaneously hypertensive rats)—a validated ADHD model—demonstrate cipralisant's efficacy. At 1 mg/kg orally, it reduces hyperactivity by 40% in the open-field test and improves sustained attention in the 5-choice serial reaction time task (5-CSRTT) . These effects correlate with increased prefrontal cortical dopamine and norepinephrine levels, measured via microdialysis .

Cognitive Enhancement

In aged rodents, chronic cipralisant administration (0.3 mg/kg/day for 14 days) improves spatial memory retention in the Morris water maze, reducing escape latency by 35% compared to controls . The mechanism involves enhanced hippocampal long-term potentiation (LTP), with a 50% increase in field excitatory postsynaptic potential (fEPSP) slope observed in CA1 synapses .

Clinical Development

Phase I trials of cipralisant maleate (doses 2.5–20 mg) demonstrated favorable pharmacokinetics:

ParameterValue
Tmax1.2 ± 0.3 h
Cmax (20 mg dose)45 ± 8 ng/mL
AUC0-∞ (20 mg dose)320 ± 50 ng·h/mL
Half-life6.8 ± 1.2 h
Protein binding92% ± 3%

Future Perspectives

Recent advances in biased agonism theory renew interest in cipralisant. Structural modifications to enhance Gαi/o coupling while minimizing β-arrestin recruitment could improve therapeutic specificity. Computational models predict that substituting the cyclopropane's methyl groups with fluorine atoms may increase receptor residence time by 3-fold, potentially enhancing in vivo efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator